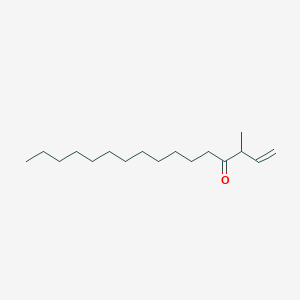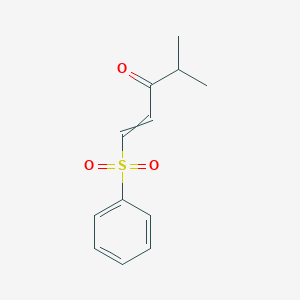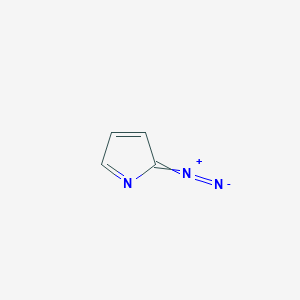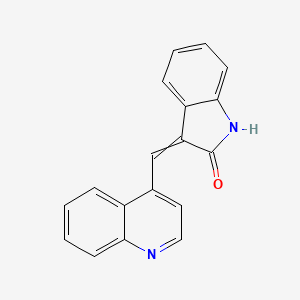
3-Methylhexadec-1-EN-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylhexadec-1-EN-4-one: is an organic compound characterized by a long hydrocarbon chain with a double bond and a ketone functional group. This compound is part of the broader class of alkenones, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhexadec-1-EN-4-one typically involves the use of Grignard reagents. A common method includes the reaction of a suitable alkyl halide with magnesium in an anhydrous ether solution to form the Grignard reagent. This reagent is then reacted with a ketone precursor to yield the desired product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylhexadec-1-EN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkenones.
Applications De Recherche Scientifique
3-Methylhexadec-1-EN-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Methylhexadec-1-EN-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the compound allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
- 3-Methylhexadec-2-EN-4-one
- 3-Methylhexadec-1-EN-3-one
- 3-Methylhexadec-1-EN-5-one
Comparison: 3-Methylhexadec-1-EN-4-one is unique due to the position of its double bond and ketone group, which influence its reactivity and applications. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
129896-39-5 |
|---|---|
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
3-methylhexadec-1-en-4-one |
InChI |
InChI=1S/C17H32O/c1-4-6-7-8-9-10-11-12-13-14-15-17(18)16(3)5-2/h5,16H,2,4,6-15H2,1,3H3 |
Clé InChI |
WOIDERHMELGFPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)

![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)


![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)

![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline](/img/structure/B14284727.png)
